
N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea, also known as CMPTU, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiourea derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea is not fully understood. However, it has been suggested that N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are involved in the production of inflammatory cytokines and reactive oxygen species. By inhibiting the activity of these enzymes, N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea reduces the production of these harmful molecules.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea in lab experiments is its low toxicity. N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea has been found to be relatively safe and non-toxic in animal studies. Another advantage is its high solubility in organic solvents, which makes it easy to use in various assays. However, one of the limitations of using N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea is its low water solubility, which makes it difficult to use in aqueous-based assays.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea. One direction is to further investigate its anti-cancer properties and its potential use as a cancer therapeutic agent. Another direction is to study its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea and its potential side effects.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea involves the reaction of 4-chlorobenzyl isothiocyanate with 2-methylphenylamine. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. It has also been shown to reduce the production of inflammatory cytokines and reactive oxygen species.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c1-11-4-2-3-5-14(11)18-15(19)17-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBBTWZOSWMKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(2-methylphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)

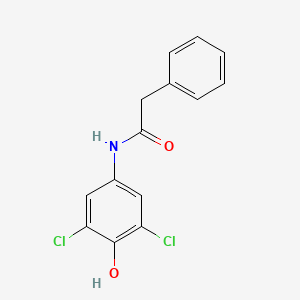

![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5726743.png)
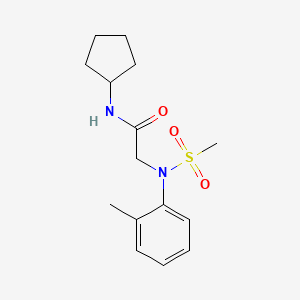
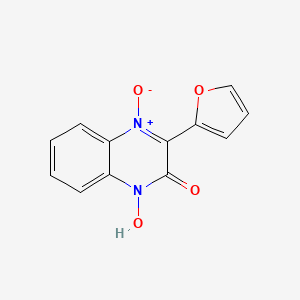
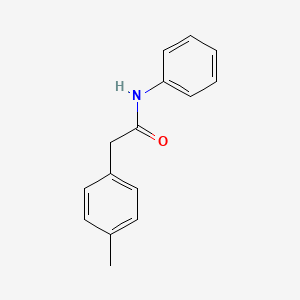
![2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)
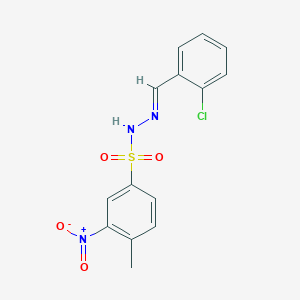
![1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5726766.png)
![4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5726773.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5726781.png)
![3-(4-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5726799.png)